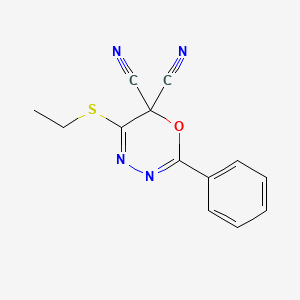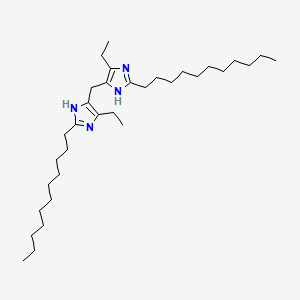![molecular formula C15H24O3 B12559367 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane CAS No. 142276-48-0](/img/structure/B12559367.png)
1,3,5-Tris[(ethenyloxy)methyl]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris[(ethenyloxy)methyl]cyclohexane: is an organic compound with the molecular formula C15H24O3 . It is a derivative of cyclohexane, where three hydrogen atoms are replaced by ethenyloxy groups at the 1, 3, and 5 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane can be synthesized through a multi-step process involving the reaction of cyclohexane with appropriate reagents to introduce the ethenyloxy groups. One common method involves the use of ethenyloxy -substituted reagents under controlled conditions to achieve the desired substitution at the 1, 3, and 5 positions of the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the groups to other functional groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethenyloxy -substituted cyclohexanones, while reduction can produce ethenyloxy -substituted cyclohexanes .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris[(ethenyloxy)methyl]cyclohexane has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as polymers and resins.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane involves its interaction with specific molecular targets and pathways. The ethenyloxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-Tris[(methyloxy)methyl]cyclohexane
- 1,3,5-Tris[(propyloxy)methyl]cyclohexane
- 1,3,5-Tris[(butyloxy)methyl]cyclohexane
Comparison: 1,3,5-Tris[(ethenyloxy)methyl]cyclohexane is unique due to the presence of ethenyloxy groups, which impart distinct reactivity and properties compared to similar compounds with different alkoxy groups. This uniqueness makes it valuable in specific applications where the ethenyloxy functionality is required .
Eigenschaften
CAS-Nummer |
142276-48-0 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
1,3,5-tris(ethenoxymethyl)cyclohexane |
InChI |
InChI=1S/C15H24O3/c1-4-16-10-13-7-14(11-17-5-2)9-15(8-13)12-18-6-3/h4-6,13-15H,1-3,7-12H2 |
InChI-Schlüssel |
XBQBRZADLRPNRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC1CC(CC(C1)COC=C)COC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
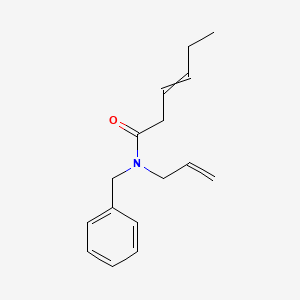

![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
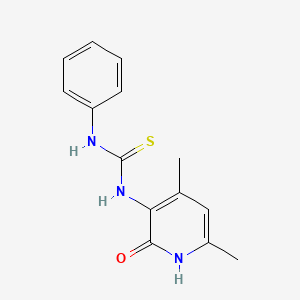
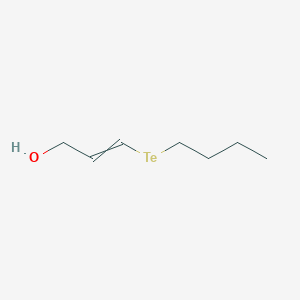
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
